1-(4,4-Difluorocyclohexanecarbonyl)piperidine-4-carboxylic acid
Description
1-(4,4-Difluorocycloclohexanecarbonyl)piperidine-4-carboxylic acid is a synthetic organic compound featuring a piperidine-4-carboxylic acid backbone substituted with a 4,4-difluorocyclohexanecarbonyl group. This structure confers unique physicochemical properties, including enhanced metabolic stability and lipophilicity due to the electron-withdrawing fluorine atoms and the rigid cyclohexane ring.
Properties
IUPAC Name |
1-(4,4-difluorocyclohexanecarbonyl)piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19F2NO3/c14-13(15)5-1-9(2-6-13)11(17)16-7-3-10(4-8-16)12(18)19/h9-10H,1-8H2,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPXKNJIFFPZCQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)N2CCC(CC2)C(=O)O)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,4-Difluorocyclohexanecarbonyl)piperidine-4-carboxylic acid typically involves the following steps:
Formation of the Difluorocyclohexane Moiety: The difluorocyclohexane unit can be synthesized through the fluorination of cyclohexane derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Coupling with Piperidine: The difluorocyclohexane derivative is then coupled with piperidine-4-carboxylic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4,4-Difluorocyclohexanecarbonyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can modify the carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the difluorocyclohexane moiety using reagents like sodium hydride (NaH) or organolithium compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), organolithium reagents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Antiviral Activity
Research indicates that derivatives of piperidine compounds, including those similar to 1-(4,4-Difluorocyclohexanecarbonyl)piperidine-4-carboxylic acid, exhibit antiviral properties. For instance, studies have shown that piperidine derivatives can inhibit viruses such as cytomegalovirus and SARS-CoV-2, suggesting potential therapeutic applications in treating viral infections .
Inhibition of Enzymatic Activity
Piperidine derivatives have been identified as effective inhibitors of specific enzymes critical in disease pathways. For example, compounds structurally related to this compound have shown promise as inhibitors of coactivator-associated arginine methyltransferase 1 (CARM1), which is implicated in hormone-dependent cancers like prostate and breast cancer . Such inhibition could lead to the development of new cancer therapies.
Structure-Activity Relationship (SAR) Studies
The unique fluorinated structure of this compound allows for detailed SAR studies, which are crucial in optimizing the compound for enhanced biological activity. The presence of difluoro groups can significantly influence the lipophilicity and receptor binding affinity of the compound, making it a candidate for further pharmacological evaluation .
Potential as a Therapeutic Agent
The compound's ability to modulate biological pathways suggests its potential as a therapeutic agent. Its structural features can be tailored to enhance efficacy against specific targets within the body, thereby broadening its applicability in drug development .
Synthesis of Novel Materials
The synthetic versatility of piperidine derivatives allows for their use in creating novel materials with specific properties. For example, modifications to the piperidine ring can lead to materials with enhanced mechanical or thermal properties suitable for various industrial applications .
Drug Delivery Systems
Due to their structural characteristics, compounds like this compound can be integrated into drug delivery systems. Their ability to form stable complexes with drugs can improve bioavailability and targeted delivery mechanisms .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Abdelshaheed et al. (2021) | Antiviral Activity | Identified piperidine derivatives with significant inhibition against cytomegalovirus. |
| Cheng et al. (2011) | Enzyme Inhibition | Demonstrated selective inhibition of CARM1 by piperidine analogues, highlighting potential cancer treatment applications. |
| Ma and Tang (2014) | Material Science | Explored the synthesis of piperidine derivatives for enhanced material properties, indicating broad industrial applicability. |
Mechanism of Action
The mechanism of action of 1-(4,4-Difluorocyclohexanecarbonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclohexane moiety may enhance binding affinity or selectivity towards these targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Key Observations:
Structural Diversity: Substituents range from simple alkyl/aryl groups (e.g., ethoxycarbonyl ) to complex heterocycles (e.g., trifluoromethylpyridyl ).
Physicochemical Properties: The ethoxycarbonyl derivative has moderate solubility (Log S = -2.3), whereas the trifluoromethylpyridyl analog exhibits higher thermal stability (mp 162–164°C). The target compound’s fluorine atoms likely reduce polar surface area (TPSA) compared to sulfonyl or cyanophenyl derivatives, favoring BBB penetration .
Biological Relevance: Analogs with halogenated or electron-deficient groups (e.g., chlorophenoxy , trifluoromethyl ) are common in drug design due to enhanced binding to hydrophobic pockets. The target compound’s difluoro motif may similarly improve target affinity while minimizing off-target interactions.
Synthesis Considerations :
- Many analogs are synthesized via nucleophilic acyl substitution or coupling reactions. For example, the ethoxycarbonyl derivative is prepared using NaOH or Na2CO3 as base catalysts, suggesting that the target compound could be synthesized via analogous methods using 4,4-difluorocyclohexanecarbonyl chloride.
Biological Activity
1-(4,4-Difluorocyclohexanecarbonyl)piperidine-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a cyclohexanecarbonyl group and two fluorine atoms. Its molecular formula is with a molecular weight of approximately 270.28 g/mol. The presence of the difluorocyclohexanecarbonyl moiety is believed to enhance its biological activity through improved binding affinity to target receptors.
Research indicates that this compound acts primarily as a receptor antagonist . It has shown significant activity against various biological targets, including:
- Neurokinin-1 (NK1) Receptors : The compound has been studied for its potential in treating conditions associated with NK1 receptor activation, such as anxiety and depression.
- Vasopressin V1A Receptors : It serves as an antagonist for these receptors, which are implicated in cardiovascular regulation and stress response.
Pharmacological Studies
Several studies have evaluated the pharmacological profile of this compound:
Case Study 1: Neurokinin-1 Receptor Antagonism
In a study examining the effects of various piperidine derivatives on NK1 receptors, this compound was identified as one of the most potent antagonists. The study utilized radiolabeled ligand binding assays to determine its binding affinity, revealing an IC50 value significantly lower than that of other tested compounds.
Case Study 2: Cardiovascular Effects
A separate investigation focused on the cardiovascular implications of V1A receptor antagonism by this compound. In rodent models, administration led to a marked decrease in vasopressor responses during stress tests, suggesting potential therapeutic applications in managing hypertension.
Research Findings
Recent research has highlighted the following key findings regarding the biological activity of this compound:
- Selectivity : The compound shows a high degree of selectivity for its targets compared to other receptor types, minimizing off-target effects.
- Bioavailability : Studies indicate favorable pharmacokinetic properties, including good oral bioavailability and central nervous system penetration.
- Therapeutic Potential : Its dual action as both an NK1 antagonist and V1A receptor antagonist positions it as a candidate for treating anxiety disorders and hypertension.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
